4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile
CAS No.: 204993-57-7
Cat. No.: VC11671105
Molecular Formula: C17H24N2O4S
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 204993-57-7 |
|---|---|
| Molecular Formula | C17H24N2O4S |
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | [[cyano-(4-methoxyphenyl)methylidene]amino] octane-1-sulfonate |
| Standard InChI | InChI=1S/C17H24N2O4S/c1-3-4-5-6-7-8-13-24(20,21)23-19-17(14-18)15-9-11-16(22-2)12-10-15/h9-12H,3-8,13H2,1-2H3 |
| Standard InChI Key | AXJNFINWUUSNRX-UHFFFAOYSA-N |
| SMILES | CCCCCCCCS(=O)(=O)ON=C(C#N)C1=CC=C(C=C1)OC |
| Canonical SMILES | CCCCCCCCS(=O)(=O)ON=C(C#N)C1=CC=C(C=C1)OC |
Introduction
4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile is a complex organic compound with the CAS number 204993-57-7. It is characterized by its molecular formula C17H24N2O4S and a molecular weight of 352.45 g/mol . This compound is often used in chemical synthesis and research due to its unique structure and properties.
Synthesis and Applications
While specific synthesis methods for 4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile are not widely detailed in the literature, compounds with similar structures are often synthesized through reactions involving sulfonylation and imination steps. The compound's applications are likely in the realm of organic synthesis, serving as a building block for more complex molecules due to its functional groups .
Safety and Handling
4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile is classified as toxic and should be stored in a refrigerator at temperatures between 2-7°C . Proper safety equipment, including gloves and protective eyewear, should be used when handling this compound. Due to its toxicity, it is essential to follow all safety protocols and guidelines provided in the Material Safety Data Sheet (MSDS).
Availability and Commercial Sources
4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile is available from several chemical suppliers, including Synthonix and Activate Scientific, with purity levels typically above 95% . These suppliers offer the compound in various quantities, making it accessible for research purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume